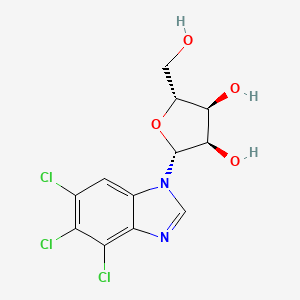
Benzimidazole, 4,5,6-trichloro-1-beta-D-ribofuranosyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4,5,6-trichloro-1H-benzo[d]imidazol-1-yl)tetrahydrofuran-3,4-diol is a complex organic compound that features a tetrahydrofuran ring substituted with a benzoimidazole derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4,5,6-trichloro-1H-benzo[d]imidazol-1-yl)tetrahydrofuran-3,4-diol typically involves multi-step organic reactions. The key steps may include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols or other suitable precursors.
Introduction of the Benzoimidazole Moiety: This step often involves the reaction of a suitable benzoimidazole derivative with the tetrahydrofuran ring under specific conditions such as the presence of a base or catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Continuous Flow Synthesis: To enhance reaction efficiency and scalability.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product in pure form.
化学反応の分析
Types of Reactions
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4,5,6-trichloro-1H-benzo[d]imidazol-1-yl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The benzoimidazole ring can be reduced under specific conditions.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid, while nucleophilic substitution of chlorine atoms may introduce new functional groups.
科学的研究の応用
Chemistry
This compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology
In biological research, it may serve as a probe or ligand in studies involving enzyme interactions or receptor binding.
Medicine
Potential medicinal applications include its use as a precursor for drug development, particularly in designing molecules with antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound could be utilized in the synthesis of specialty chemicals or materials with specific properties.
作用機序
The mechanism by which (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4,5,6-trichloro-1H-benzo[d]imidazol-1-yl)tetrahydrofuran-3,4-diol exerts its effects depends on its specific application. For instance:
Molecular Targets: It may interact with enzymes, receptors, or other biomolecules.
Pathways Involved: The compound could modulate biochemical pathways related to its target, such as inhibiting enzyme activity or blocking receptor signaling.
類似化合物との比較
Similar Compounds
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(benzo[d]imidazol-1-yl)tetrahydrofuran-3,4-diol: Lacks the chlorine atoms, which may affect its reactivity and biological activity.
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4,5-dichloro-1H-benzo[d]imidazol-1-yl)tetrahydrofuran-3,4-diol: Contains fewer chlorine atoms, potentially altering its chemical properties.
Uniqueness
The presence of three chlorine atoms on the benzoimidazole ring in (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4,5,6-trichloro-1H-benzo[d]imidazol-1-yl)tetrahydrofuran-3,4-diol may confer unique reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
53-82-7 |
|---|---|
分子式 |
C12H11Cl3N2O4 |
分子量 |
353.6 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(4,5,6-trichlorobenzimidazol-1-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H11Cl3N2O4/c13-4-1-5-9(8(15)7(4)14)16-3-17(5)12-11(20)10(19)6(2-18)21-12/h1,3,6,10-12,18-20H,2H2/t6-,10-,11-,12-/m1/s1 |
InChIキー |
YIZVLEZXUKBKLQ-GUOLCYNNSA-N |
異性体SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
正規SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)N=CN2C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


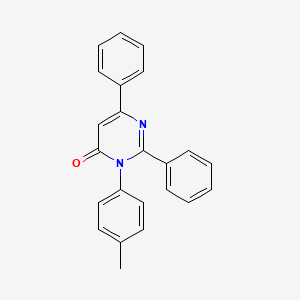
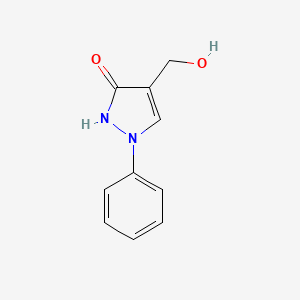
![3-(2H-1,3-Benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12917982.png)
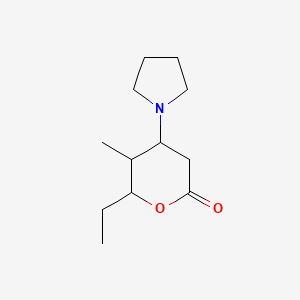
![3-[(2-Chlorophenyl)methoxy]oxolane](/img/structure/B12917988.png)
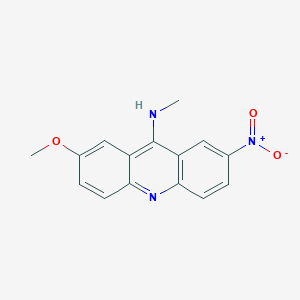


![Cyclooct[a]indolizine-6-carbonitrile, 7,8,9,10,11,12-hexahydro-](/img/structure/B12918013.png)

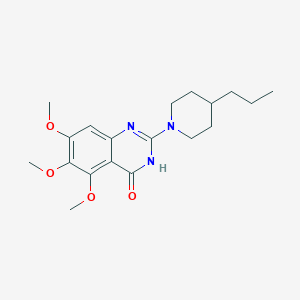
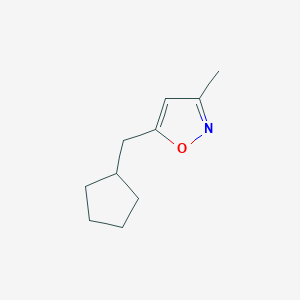
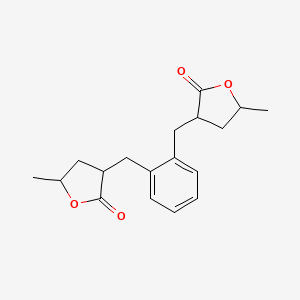
![6-(7-chloro-1,8-naphthyridin-2-yl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B12918048.png)
